molecular formula C39H76NO8P B1235465 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine CAS No. 26662-94-2

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

Cat. No. B1235465
CAS RN: 26662-94-2
M. Wt: 718 g/mol
InChI Key: FHQVHHIBKUMWTI-OTMQOFQLSA-N
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Description

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine. The 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 9Z-octadecenoyl (oleoyl) respectively . It is a phospholipid containing saturated palmitic acid (16:0) and monounsaturated oleic acid (18:1) inserted at the sn-1 and sn-2 positions, respectively .


Synthesis Analysis

POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) is a diacylglycerol phospholipid. It is an important phospholipid for biophysical experiments and has been used to study various subjects such as lipid rafts . It is available commercially and is naturally present in eukaryotic cell membranes .


Molecular Structure Analysis

Glycerophosphoethanolamines are a class of glycerophospholipids which contain the amino alcohol ethanolamine as a head group . GPEtn is a cone-shaped lipid and thus may influence membrane curvature when incorporated .


Chemical Reactions Analysis

POPC is used in systems mimicking the cell membrane such as Nanodiscs . Artificial membranes containing 1,2-OPPC have been used to study S. aureus α-toxin assembly and the effects of phytol on membranes, as well as for the characterization of phospholipase A2 .


Physical And Chemical Properties Analysis

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is hygroscopic and light sensitive . Its molecular formula is C39H76NO8P . It is soluble in ethanol, DMSO, and Chloroform:Methanol:Water (73:23:3) at 5mg/mL .

Scientific Research Applications

Membrane Curvature Influence

POPE is a cone-shaped lipid and may influence membrane curvature when incorporated . This property is crucial in the formation and function of various cellular structures.

Precursor for Glycerophosphocholine

POPE is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N -methyltransferase) pathway, in which POPE is methylated three times to yield GPCho . This process is vital in the synthesis of glycerophosphocholine, a compound involved in various biological functions.

Precursor for Anandamide

POPE also serves as a precursor for anandamide (N -arachidonoylethanolamine), an endocannabinoid neurotransmitter . Endocannabinoids play a significant role in the central nervous system, regulating various physiological processes.

Biophysical Experiments

POPE is an important phospholipid for biophysical experiments . It has been used to study various subjects such as lipid rafts, which are microdomains on the plasma membrane playing a critical role in cellular processes.

Mimicking Cell Membranes

POPE is used in systems mimicking the cell membrane such as Nanodiscs . These model systems are crucial in studying the properties and functions of biological membranes.

Generation of Artificial Membranes

POPE can be used in the generation of micelles, liposomes, and other types of artificial membranes . These artificial structures are used in various fields, including drug delivery and biochemical research.

Mechanism of Action

Target of Action

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is a phospholipid, a major component of biological membranes . It primarily targets the air/water interfaces in the alveoli .

Mode of Action

POPE reduces interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and potentially cause respiratory distress .

Biochemical Pathways

POPE is synthesized via the CDP-ethanolamine pathway , also known as the Kennedy pathway . In this pathway, ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. In the final step, the phosphoethanolamine group is transferred to diacylglycerol, forming glycerophosphoethanolamine . POPE is also an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which it is methylated three times to yield GPCho .

Pharmacokinetics

As a phospholipid, it is known to be soluble in ethanol, dmso, and a mixture of chloroform, methanol, and water .

Result of Action

The primary result of POPE’s action is the prevention of alveolar collapse, thereby reducing the risk of respiratory distress . This is particularly important in the context of infant respiratory distress syndrome, where synthetic lung surfactants like POPE are used for treatment .

Action Environment

The action of POPE is influenced by environmental factors such as temperature and light. It is stable for one year when stored at -20°C . It is also hygroscopic, meaning it readily absorbs moisture from the environment, which can influence its stability .

Future Directions

Glycerophosphoethanolamine is an important precursor for glycerophosphocholine via the PEMT pathway . It is also a precursor for anandamide, an endocannabinoid neurotransmitter . These pathways could be potential areas of future research.

properties

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQVHHIBKUMWTI-OTMQOFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212159
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(16:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

26662-94-2
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26662-94-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026662942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
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Record name (R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxohexadecyl)oxy]ethyl oleate
Source European Chemicals Agency (ECHA)
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Record name PE(16:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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